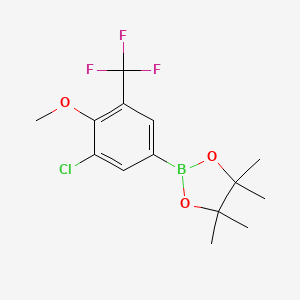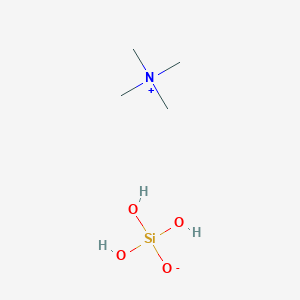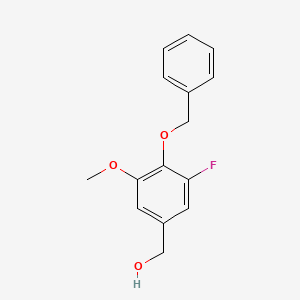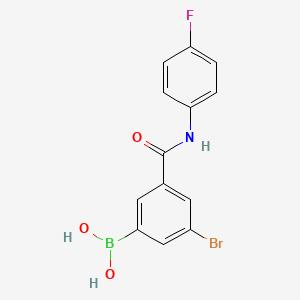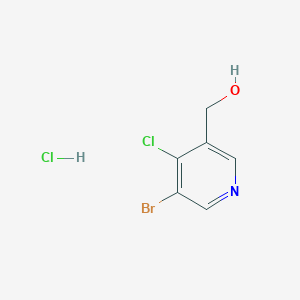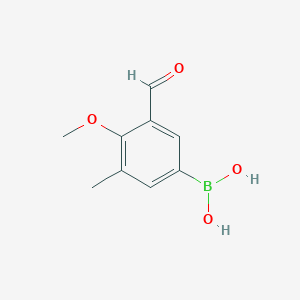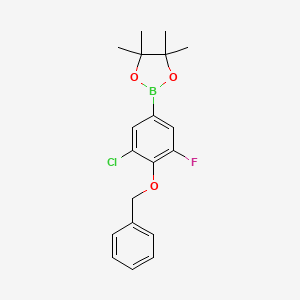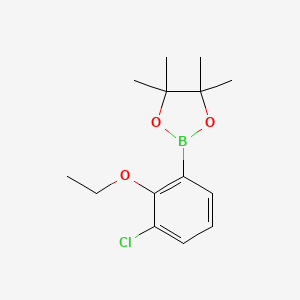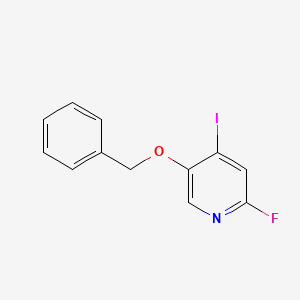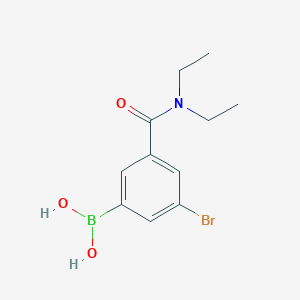
2-Fluoro-5-isoproproxyphenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Fluoro-5-isoproproxyphenylboronic acid pinacol ester” is a chemical compound with the IUPAC name 2-(2-fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Synthesis Analysis
Pinacol boronic esters, such as “this compound”, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a catalytic protodeboronation of alkyl boronic esters utilizing a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C15H22BFO3/c1-10(2)18-11-7-8-13(17)12(9-11)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 . This indicates that the compound contains carbon ©, hydrogen (H), boron (B), fluorine (F), and oxygen (O) atoms .Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. They can undergo oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . They are also used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 280.15 . The compound is stored at a temperature of 2-8°C .Mechanism of Action
Target of Action
Boronic acid pinacol esters are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
Boronic acid pinacol esters are known to participate in metal-catalyzed c-c bond formation reactions .
Biochemical Pathways
Boronic acid pinacol esters are known to be involved in the synthesis of molecular spin switches and electron transfer dyads .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature .
Action Environment
The action of 2-Fluoro-5-isoproproxyphenylboronic acid pinacol ester can be influenced by environmental factors. For instance, its storage temperature is recommended to be 2-8°C . This suggests that temperature can affect the stability and efficacy of the compound.
Advantages and Limitations for Lab Experiments
2-Fluoro-5-isoproproxyphenylboronic acid pinacol ester is a useful reagent for lab experiments due to its low cost and ease of synthesis. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation. However, this compound is a toxic compound and should be handled with care.
Future Directions
The potential therapeutic applications of 2-Fluoro-5-isoproproxyphenylboronic acid pinacol ester are still being explored, and there are a number of potential future directions for research. These include the development of new synthesis methods for this compound, the investigation of its mechanism of action, the exploration of its potential therapeutic applications, and the development of new compounds based on this compound. Additionally, there is potential for further research into the biochemical and physiological effects of this compound, as well as its potential toxicity and side effects.
Synthesis Methods
2-Fluoro-5-isoproproxyphenylboronic acid pinacol ester can be synthesized using a number of different methods. The most commonly used method is the reaction of 2-fluoro-5-isopropoxybenzaldehyde and pinacol boronic ester in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an aqueous solution at room temperature. The reaction is typically complete within 2-3 hours, and the product can be isolated by filtration or by precipitation with methanol.
Scientific Research Applications
2-Fluoro-5-isoproproxyphenylboronic acid pinacol ester has been used in a range of scientific research applications, including organic synthesis, catalysis, and drug discovery. It has also been used as a reagent for the synthesis of various compounds, including pharmaceuticals and materials. Additionally, this compound has been found to have a range of biochemical and physiological effects, which have been studied in depth and have been found to have potential therapeutic applications.
Safety and Hazards
properties
IUPAC Name |
2-(2-fluoro-5-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BFO3/c1-10(2)18-11-7-8-13(17)12(9-11)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQFAIKPMJDPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



